molecular formula C19H18N3O5P B14739425 Bis(2-methylphenyl)(5-nitropyridin-2-yl)phosphoramidate CAS No. 3246-49-9

Bis(2-methylphenyl)(5-nitropyridin-2-yl)phosphoramidate

Katalognummer: B14739425
CAS-Nummer: 3246-49-9
Molekulargewicht: 399.3 g/mol
InChI-Schlüssel: LDQOUYBMAMPLMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(2-methylphenyl)(5-nitropyridin-2-yl)phosphoramidate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphoramidate group, which consists of a phosphorus atom bonded to an oxygen atom and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-methylphenyl)(5-nitropyridin-2-yl)phosphoramidate typically involves the reaction of 5-nitropyridine-2-amine with a suitable phosphorochloridate derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the phosphoramidate bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(2-methylphenyl)(5-nitropyridin-2-yl)phosphoramidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Bis(2-methylphenyl)(5-nitropyridin-2-yl)phosphoramidate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Bis(2-methylphenyl)(5-nitropyridin-2-yl)phosphoramidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the nitro group allows it to participate in redox reactions, which can influence cellular processes. Additionally, the phosphoramidate group can interact with nucleophiles, leading to the formation of covalent bonds with target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Bis(2-methylphenyl)(5-methylpyridin-2-yl)phosphoramidate
  • Bis(4-methylphenyl)(5-nitropyridin-2-yl)phosphoramidate

Uniqueness

Bis(2-methylphenyl)(5-nitropyridin-2-yl)phosphoramidate is unique due to the presence of both the nitro group and the phosphoramidate group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications. Its structural features also contribute to its potential biological activity, distinguishing it from other similar compounds .

Eigenschaften

CAS-Nummer

3246-49-9

Molekularformel

C19H18N3O5P

Molekulargewicht

399.3 g/mol

IUPAC-Name

N-bis(2-methylphenoxy)phosphoryl-5-nitropyridin-2-amine

InChI

InChI=1S/C19H18N3O5P/c1-14-7-3-5-9-17(14)26-28(25,27-18-10-6-4-8-15(18)2)21-19-12-11-16(13-20-19)22(23)24/h3-13H,1-2H3,(H,20,21,25)

InChI-Schlüssel

LDQOUYBMAMPLMM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1OP(=O)(NC2=NC=C(C=C2)[N+](=O)[O-])OC3=CC=CC=C3C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.